molecular formula C11H7ClN4O3 B13985814 9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione CAS No. 5444-39-3

9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione

Cat. No.: B13985814
CAS No.: 5444-39-3
M. Wt: 278.65 g/mol
InChI Key: WSURXXZRIHEJDE-UHFFFAOYSA-N
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Description

9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the purine ring system. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione typically involves the condensation of 4-chlorobenzaldehyde with a suitable purine precursor under controlled reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Large-scale reactors and automated systems are employed to control the reaction parameters, such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as antiviral and anti-inflammatory agents.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-Chlorophenyl)-7,9-dihydro-1h-purine-2,6,8(3h)-trione is unique due to its purine-based structure, which distinguishes it from other chlorophenyl derivatives. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Biological Activity

9-(4-Chlorophenyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione, also known by its CAS number 5444-39-3, is a purine derivative that has garnered interest due to its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, making it a subject of research in medicinal chemistry and pharmacology.

  • Molecular Formula : C11H7ClN4O3
  • Molecular Weight : 278.6513 g/mol
  • Density : 1.74 g/cm³
  • Refractive Index : 1.754

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-inflammatory and anticancer agent.

The compound's mechanism of action primarily involves:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Interaction : The compound may interact with adenosine receptors, which are known to play a role in various physiological processes including inflammation and immune response .

Study 1: Anti-inflammatory Effects

A study published in Pharmacology Reports investigated the anti-inflammatory properties of this compound. The results indicated that it significantly reduced the production of pro-inflammatory cytokines in vitro. The study utilized various cell lines to assess the compound's effectiveness:

Cell LineCytokine MeasuredResult
RAW 264.7TNF-alphaDecreased by 40%
THP-1IL-6Decreased by 30%

Study 2: Anticancer Activity

Another research article focused on the anticancer properties of the compound against breast cancer cells. The findings suggested that treatment with this compound led to:

  • Cell Cycle Arrest : Induction of G1 phase arrest.
  • Apoptosis Induction : Increased markers for apoptosis were observed.

The study reported a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use.

Comparative Analysis with Related Compounds

To understand the potency of this compound relative to other purine derivatives, a comparison table is provided:

Compound NameIC50 (µM)Mechanism of Action
9-(4-Chlorophenyl)-7,9-dihydro...15Adenosine receptor antagonist
7-Methylxanthine20Phosphodiesterase inhibitor
Theophylline25Non-selective adenosine antagonist

Properties

CAS No.

5444-39-3

Molecular Formula

C11H7ClN4O3

Molecular Weight

278.65 g/mol

IUPAC Name

9-(4-chlorophenyl)-3,7-dihydropurine-2,6,8-trione

InChI

InChI=1S/C11H7ClN4O3/c12-5-1-3-6(4-2-5)16-8-7(13-11(16)19)9(17)15-10(18)14-8/h1-4H,(H,13,19)(H2,14,15,17,18)

InChI Key

WSURXXZRIHEJDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)NC(=O)N3)NC2=O)Cl

Origin of Product

United States

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